![molecular formula C10H10N2O2 B12104239 N-Methoxy-N-methyl-7-azabicyclo[4.2.0]octa-1,3,5,7-tetraene-8-carboxamide](/img/structure/B12104239.png)
N-Methoxy-N-methyl-7-azabicyclo[4.2.0]octa-1,3,5,7-tetraene-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methoxy-N-methyl-7-azabicyclo[4.2.0]octa-1,3,5,7-tetraene-8-carboxamide is a complex organic compound with the molecular formula C10H10N2O2. This compound is notable for its unique bicyclic structure, which includes both a methoxy and a methyl group attached to a nitrogen atom. The compound’s structure and properties make it of interest in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of N-Methoxy-N-methyl-7-azabicyclo[4.2.0]octa-1,3,5,7-tetraene-8-carboxamide can be achieved through a multi-step reaction sequence. One common method involves the use of terminal aryl alkynes as starting materials. The synthesis proceeds through a head-to-tail homocoupling of the terminal alkyne, followed by a zipper annulation of the resulting gem-enyne. This process is catalyzed by a rhodium (I) complex with a flexible NHC-based pincer ligand . Industrial production methods may involve bulk custom synthesis and procurement, ensuring the compound is available for various applications .
Chemical Reactions Analysis
N-Methoxy-N-methyl-7-azabicyclo[4.2.0]octa-1,3,5,7-tetraene-8-carboxamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include rhodium complexes, which facilitate the transformation of the compound through various catalytic steps . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original bicyclic structure.
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential antimicrobial and anticancer activities. For example, analogues of this compound have shown excellent antibacterial activity comparable to standard drugs like ampicillin and have demonstrated potential anticancer activity against HeLa cells . Additionally, the compound’s unique structure makes it a valuable target for synthetic chemists exploring new reaction mechanisms and catalytic processes .
Mechanism of Action
The mechanism of action of N-Methoxy-N-methyl-7-azabicyclo[4.2.0]octa-1,3,5,7-tetraene-8-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial and anticancer applications, the compound is believed to inhibit β-tubulin, a protein involved in cell division. This inhibition disrupts the normal function of the cells, leading to their death . The compound’s ability to interconvert between different coordination modes also plays a crucial role in its catalytic activity .
Comparison with Similar Compounds
N-Methoxy-N-methyl-7-azabicyclo[4.2.0]octa-1,3,5,7-tetraene-8-carboxamide can be compared with other similar compounds, such as 7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one analogues. These compounds share a similar bicyclic structure but differ in their functional groups and specific properties.
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
N-methoxy-N-methyl-7-azabicyclo[4.2.0]octa-1,3,5,7-tetraene-8-carboxamide |
InChI |
InChI=1S/C10H10N2O2/c1-12(14-2)10(13)9-7-5-3-4-6-8(7)11-9/h3-6H,1-2H3 |
InChI Key |
ORCXTPADSFQPHM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=NC2=CC=CC=C21)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid,N-[2-[4-[[bis(1,1-dimethylethoxy)phosphinyl]oxy]-3-formylphenyl]-2-hydroxyethyl]-N-[6-(4-phenylbutoxy)hexyl]-, 1,1-dimethylethyl ester](/img/structure/B12104159.png)
![Methyl 2-(propan-2-yl)-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B12104160.png)



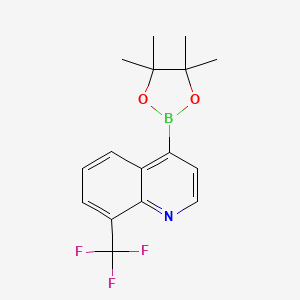
![(2R,3S,4R,5R)-4-[(2R,3R,4S,5R,6R)-5-[(2S,3R,4S,5R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-1-cyclohex-2-enyl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxy-hexanal](/img/structure/B12104192.png)
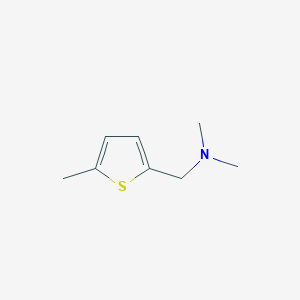
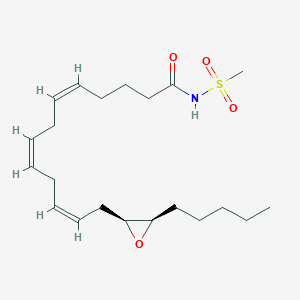
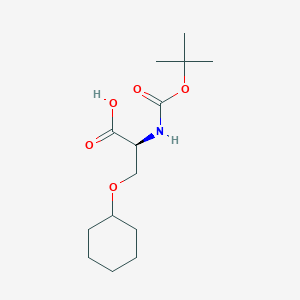
![(S)-7,14-Diethyl-7-hydroxy-8,11-dioxo-7,8,9,10,11,13-hexahydrobenzo[6,7]indolizino[1,2-b]quinolin-2-yl 8-(hydroxyamino)-8-oxooctanoate](/img/structure/B12104207.png)
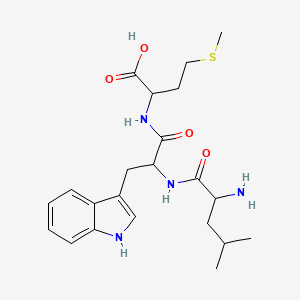

![7-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12104213.png)
